Higher Hydrophobicity vs. Propylene Glycol Monolaurate
The computed XLogP of 3-(3-hydroxypropoxy)propyl laurate is 5.2 [1], compared to 5.0 for propylene glycol monolaurate (2-hydroxypropyl laurate, CAS 142-55-2) [2]. The 0.2 log-unit increase indicates a ca. 1.6-fold higher partition coefficient into hydrophobic phases, which can enhance solubilization of lipophilic actives and alter emulsion phase behavior.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 5.2 |
| Comparator Or Baseline | Propylene glycol monolaurate (2-hydroxypropyl laurate), XLogP = 5.0 |
| Quantified Difference | ΔXLogP = +0.2 (approximately 1.6-fold higher partition) |
| Conditions | Computed via XLogP algorithm; target compound from BaseChem, comparator from PubChem XLogP3-AA |
Why This Matters
Higher hydrophobicity may improve performance in oil-based formulations or as a cosurfactant in lipid-based drug delivery systems where deeper partitioning into the oil phase is required.
- [1] BaseChem. 3-(3-Hydroxypropoxy)propyl laurate – Computed chemical data. Basechem.org. Accessed May 2026. View Source
- [2] PubChem. Propylene Glycol Monolaurate (CID 14870) – Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
